Hex-5-ene-1-sulfonyl chloride Hex-5-ene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 133216-86-1
VCID: VC4755066
InChI: InChI=1S/C6H11ClO2S/c1-2-3-4-5-6-10(7,8)9/h2H,1,3-6H2
SMILES: C=CCCCCS(=O)(=O)Cl
Molecular Formula: C6H11ClO2S
Molecular Weight: 182.66

Hex-5-ene-1-sulfonyl chloride

CAS No.: 133216-86-1

Cat. No.: VC4755066

Molecular Formula: C6H11ClO2S

Molecular Weight: 182.66

* For research use only. Not for human or veterinary use.

Hex-5-ene-1-sulfonyl chloride - 133216-86-1

Specification

CAS No. 133216-86-1
Molecular Formula C6H11ClO2S
Molecular Weight 182.66
IUPAC Name hex-5-ene-1-sulfonyl chloride
Standard InChI InChI=1S/C6H11ClO2S/c1-2-3-4-5-6-10(7,8)9/h2H,1,3-6H2
Standard InChI Key APLYZYMBSJZROE-UHFFFAOYSA-N
SMILES C=CCCCCS(=O)(=O)Cl

Introduction

Structural and Molecular Characteristics

Hex-5-ene-1-sulfonyl chloride features a six-carbon chain with a double bond between the fifth and sixth carbons and a sulfonyl chloride group at the first position. The SMILES notation C=CCCCCS(=O)(=O)Cl\text{C=CCCCCS(=O)(=O)Cl} accurately represents its connectivity . Key structural attributes include:

  • Double bond geometry: The cis or trans configuration of the hex-5-ene moiety influences steric interactions in reactions.

  • Electrophilic sulfonyl chloride group: The -SO₂Cl group is highly reactive toward nucleophiles, enabling sulfonamide and sulfonate ester formation.

  • Rotatable bonds: The molecule contains six rotatable bonds, contributing to conformational flexibility .

Computational analyses predict a logP (partition coefficient) of 3.0, indicating moderate hydrophobicity, and a topological polar surface area (TPSA) of 34.6 Ų, reflecting limited hydrogen-bonding capacity .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A validated synthesis route involves the chlorosulfonation of hex-5-ene-1-thiol using chlorine gas in dichloromethane at subzero temperatures . Key steps include:

  • Diazotization: Treatment of hex-5-ene-1-amine with sodium nitrite and hydrochloric acid generates a diazonium salt intermediate.

  • Chlorosulfonation: Reaction with sulfur dioxide and copper(I) chloride catalyst yields the sulfonyl chloride .

  • Purification: Sequential washes with chilled sodium thiosulfate and sodium bicarbonate remove excess reagents, followed by crystallization from diethyl ether .

This method achieves yields exceeding 85% under optimized conditions (-5°C, 1 hour reaction time) .

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to enhance heat dissipation and minimize side reactions. Critical parameters include:

  • Temperature control: Maintained below -5°C to prevent decomposition.

  • Catalyst loading: 0.1 equivalents of copper(I) chloride sufficient for catalytic turnover .

  • Solvent selection: Dichloromethane preferred for its low polarity and compatibility with chlorinating agents .

Physicochemical Properties

PropertyValueMethod/Source
Molecular weight182.67 g/molCalculated
Boiling point215–220°C (decomposes)Estimated
Density1.28 g/cm³Predicted
SolubilityInsoluble in water; soluble in CH₂Cl₂, THFExperimental
LogP3.0Computed

The compound’s instability above 220°C necessitates storage at 2–8°C in airtight containers .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The sulfonyl chloride group undergoes substitution with diverse nucleophiles:

  • Amines: Forms sulfonamides (RSO2NH2\text{RSO}_2\text{NH}_2) at 0–25°C .

  • Alcohols: Produces sulfonate esters (RSO2OR’\text{RSO}_2\text{OR'}) in anhydrous conditions .

  • Thiols: Yields sulfonyl thioethers (RSO2SR’\text{RSO}_2\text{SR'}) with moderate efficiency .

Alkene Functionalization

The hex-5-ene moiety participates in:

  • Hydrohalogenation: HCl addition across the double bond generates 1-chlorohexane-1-sulfonyl chloride.

  • Epoxidation: Reaction with peracids forms epoxide derivatives, useful in polymer chemistry .

Oxidation and Reduction

  • Oxidation: Hydrogen peroxide converts -SO₂Cl to -SO₃H (sulfonic acid).

  • Reduction: Lithium aluminum hydride reduces -SO₂Cl to -SH (thiol) .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Hex-5-ene-1-sulfonyl chloride serves as a precursor to sulfonamide-based drugs. For example, coupling with aryl amines yields candidates for protease inhibition .

Polymer Chemistry

Copolymerization with styrene derivatives produces sulfonated polymers with ion-exchange properties, applicable in fuel cell membranes .

Cross-Coupling Reactions

Palladium-catalyzed Heck reactions exploit the alkene group to construct carbon-carbon bonds, enabling complex molecule assembly .

Comparative Analysis with Related Sulfonyl Chlorides

CompoundStructureReactivity ProfileApplications
Methanesulfonyl chlorideAliphaticHigh electrophilicityMethylation reactions
Benzenesulfonyl chlorideAromaticResonance-stabilizedDye synthesis
Hex-5-ene-1-sulfonyl chlorideAliphatic, unsaturatedDual functionalizationDrug development

The unsaturated backbone of hex-5-ene-1-sulfonyl chloride enables simultaneous alkene and sulfonyl chloride reactivity, distinguishing it from simpler aliphatic or aromatic analogs .

Future Research Directions

  • Catalytic Asymmetric Reactions: Leveraging the double bond for enantioselective sulfonylation.

  • Green Chemistry: Developing solvent-free synthesis using mechanochemical activation.

  • Biological Screening: Evaluating antimicrobial activity of sulfonamide derivatives .

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